molecular formula C16H20FNO2 B3018336 N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide CAS No. 2411181-09-2

N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide

Cat. No. B3018336
CAS RN: 2411181-09-2
M. Wt: 277.339
InChI Key: ALIHBWLOOZYFDG-CQSZACIVSA-N
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Description

N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide, also known as FMME, is a synthetic compound that has been developed for scientific research applications. FMME is a potent and selective inhibitor of a specific protein, which makes it a valuable tool for studying the role of this protein in various biological processes.

Scientific Research Applications

N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide has been used in several scientific research applications. One of its main uses is in the study of a specific protein that it inhibits. This protein is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting this protein, this compound can provide insights into the role of the protein in these processes.

Mechanism of Action

N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide inhibits the specific protein by binding to its active site. This prevents the protein from carrying out its normal function, leading to the inhibition of downstream biological processes. The exact mechanism of action of this compound on this protein is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, indicating its potential as an anti-cancer agent. Additionally, this compound has been shown to induce apoptosis in cancer cells, further supporting its anti-cancer properties. In vivo studies have shown that this compound can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide is its specificity for the protein it inhibits. This makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, this compound has been shown to have anti-cancer properties, which could be useful in developing new cancer therapies.
However, this compound also has some limitations for lab experiments. Its potency and selectivity may make it difficult to use in certain experimental setups. Additionally, its mechanism of action is still being studied, which could limit its usefulness in some applications.

Future Directions

There are several future directions for the use of N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide in scientific research. One area of interest is in the development of new cancer therapies. This compound's anti-cancer properties make it a promising candidate for further study in this area. Additionally, this compound could be used to study the role of the specific protein it inhibits in other biological processes, such as immune function and inflammation.
Conclusion
In conclusion, this compound is a synthetic compound that has been developed for scientific research applications. Its specificity for a specific protein and anti-cancer properties make it a valuable tool for studying various biological processes. While it has some limitations, its potential for use in developing new cancer therapies and studying other biological processes makes it an exciting area of research.

Synthesis Methods

The synthesis of N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide involves several steps. First, 2-fluoro-3-methylbenzylamine is reacted with (2R)-oxolan-2-ylmethylchloride to form the corresponding secondary amine. This is then coupled with prop-2-enoyl chloride to give this compound. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

N-[(2-fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-3-15(19)18(11-14-8-5-9-20-14)10-13-7-4-6-12(2)16(13)17/h3-4,6-7,14H,1,5,8-11H2,2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIHBWLOOZYFDG-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN(CC2CCCO2)C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)CN(C[C@H]2CCCO2)C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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